1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one
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Overview
Description
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,2-diphenylpropanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one typically involves the reaction of 4-methylpiperazine with 2,2-diphenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Diphenylpropanoyl)piperazine
- 4-Methylpiperazine
- 2,2-Diphenylpropanoyl chloride
Uniqueness
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one is unique due to the presence of both the 2,2-diphenylpropanoyl group and the methyl-substituted piperazine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
InChI Key |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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